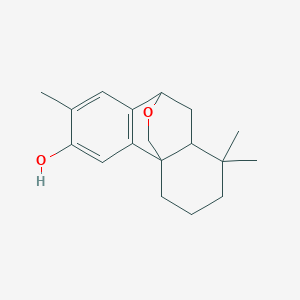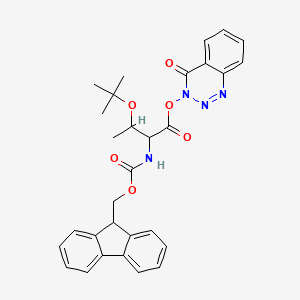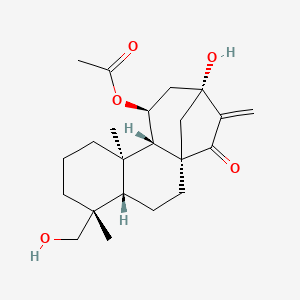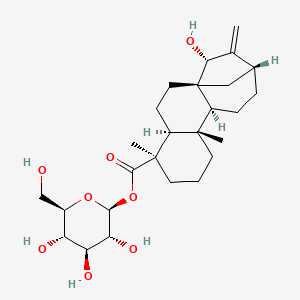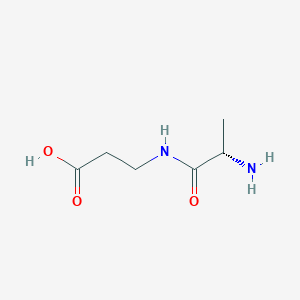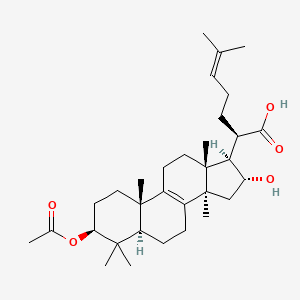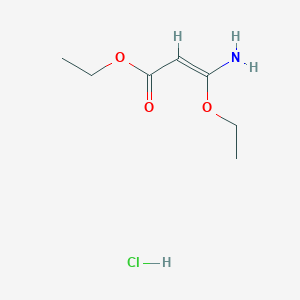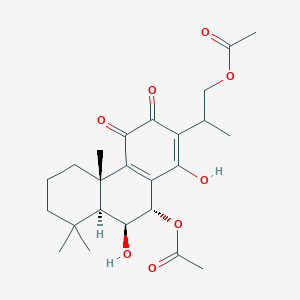
Lophanthoidin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lophanthoidin B is a natural product found in Isodon lophanthoides with data available.
Applications De Recherche Scientifique
Nanoparticle Synthesis and Antibacterial Activity :
- Lophanthoidin B, derived from the leaf extract of Paraserianthes lophantha, has been used in the eco-friendly synthesis of ZnO nanoparticles. This method is non-toxic and highly efficient. The ZnO nanoparticles synthesized using Lophanthoidin B exhibit significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Hazim et al., 2022).
Pharmacognostic Studies :
- Research on Herbra Isodonis Lophanthoidis, which might include Lophanthoidin B, focuses on establishing the correct scientific names and certified plants for germplasm in cultivation. This is important for ensuring the safety and efficacy of its crude drug and preparations (Deng, 2009).
Chromatographic Analysis for Species Identification :
- High-performance thin-layer chromatographic fingerprints of triterpenoids, possibly including Lophanthoidin B, have been developed for distinguishing between closely related species like Isodon lophanthoides and its varieties. This method is specific and suitable for rapid identification in herbal medicines (Lin et al., 2019).
Extraction and Antioxidant Activity Studies :
- Ultrasound-assisted extraction methods have been used to prepare polysaccharides from Isodon lophanthoides var. gerardianus, which could contain Lophanthoidin B. These polysaccharides demonstrate good antioxidant activity (Wen et al., 2011).
Quality Standard Establishment :
- Efforts have been made to establish quality standards for Rabdosia lophanthoides, potentially involving Lophanthoidin B, to ensure its safe and correct use. This includes pharmacognostic studies and field investigations (Xiao et al., 2000).
Cancer-Related Research :
- Ethanol extracts of Lophatheri Herba, which might include Lophanthoidin B, show anti-cancer activity in human cancer cells by suppressing metastatic and angiogenic potential. This indicates its potential for managing metastasis and growth of malignant cancers (Kim et al., 2016).
Immunological Studies :
- The effect of water-soluble extracts from Isodon lophanthoides, potentially including Lophanthoidin B, on the expression of NF-κB protein and its role in immune hepatic injury has been studied. This research is relevant to understanding the immunological properties of Lophanthoidin B (Lai, 2011).
Atherosclerosis Research :
- Studies on LOX-1 in atherosclerosis and vasculopathy provide insights into the role of oxidized low-density lipoprotein receptors in cardiovascular diseases. While not directly about Lophanthoidin B, this research might be relevant to understanding its effects on cardiovascular health (Tian et al., 2018).
Propriétés
Nom du produit |
Lophanthoidin B |
|---|---|
Formule moléculaire |
C24H32O8 |
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
2-[(4bS,8aS,9S,10S)-10-acetyloxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate |
InChI |
InChI=1S/C24H32O8/c1-11(10-31-12(2)25)14-17(27)15-16(19(29)18(14)28)24(6)9-7-8-23(4,5)22(24)20(30)21(15)32-13(3)26/h11,20-22,27,30H,7-10H2,1-6H3/t11?,20-,21+,22+,24-/m1/s1 |
Clé InChI |
FOQUQAGAAHKGMV-QSNKTEHGSA-N |
SMILES isomérique |
CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3[C@@H]([C@H]2OC(=O)C)O)(C)C)C)O |
SMILES |
CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3C(C2OC(=O)C)O)(C)C)C)O |
SMILES canonique |
CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3C(C2OC(=O)C)O)(C)C)C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



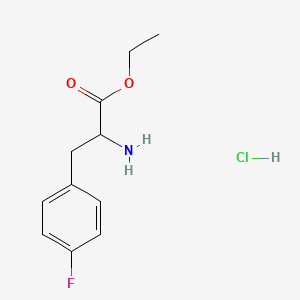
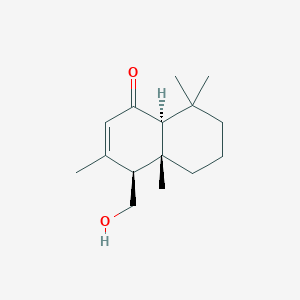
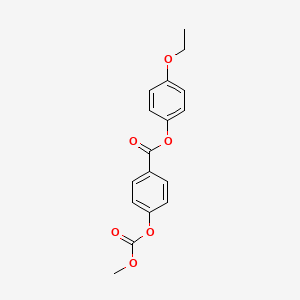
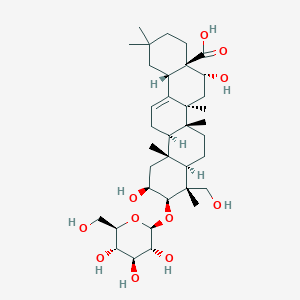
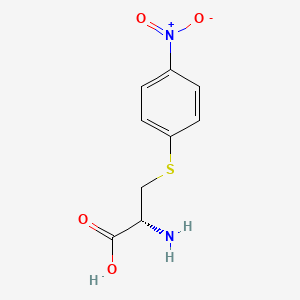
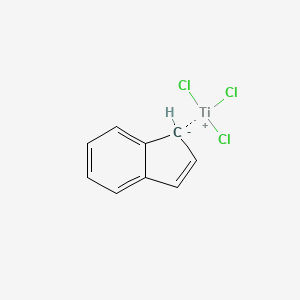
![[(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) chloride](/img/structure/B1631832.png)
